Furo[3,2-c]pyridine-3-carboxamide
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Overview
Description
Furo[3,2-c]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a carboxamide group attached at the third position of the pyridine ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[3,2-c]pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For example, an Rh-catalyzed tandem reaction can be employed to construct the furo[3,2-c]pyridine core
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of high-yielding reactions, efficient purification techniques, and the development of robust processes that can be carried out under mild conditions. The choice of solvents, catalysts, and reaction parameters are critical factors that influence the overall efficiency and feasibility of industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Furo[3,2-c]pyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound’s structure and enhance its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule, leading to a diverse array of derivatives with potential biological activities.
Scientific Research Applications
In medicinal chemistry, it serves as a valuable scaffold for the development of new drugs targeting a range of diseases, including cancer, bacterial infections, and inflammatory conditions . The compound’s unique structure allows for the design of molecules with high specificity and potency against specific biological targets.
In the field of biology, furo[3,2-c]pyridine-3-carboxamide derivatives have been investigated for their ability to modulate key cellular pathways and processes. For instance, certain derivatives have shown promise as inhibitors of protein kinases, enzymes that play critical roles in cell signaling and regulation . Additionally, the compound’s photophysical properties have been exploited for imaging and diagnostic applications, particularly in the detection of bacterial infections .
Mechanism of Action
The mechanism of action of furo[3,2-c]pyridine-3-carboxamide and its derivatives involves interactions with specific molecular targets and pathways within cells. For example, some derivatives act as inhibitors of protein kinases by binding to the active site of the enzyme and preventing its activity . This inhibition can disrupt key signaling pathways involved in cell proliferation, survival, and differentiation, making these compounds potential candidates for cancer therapy.
Other derivatives may exert their effects through different mechanisms, such as the generation of reactive oxygen species (ROS) that can induce oxidative stress and cell death in target cells . The specific mechanism of action depends on the structure of the derivative and its interactions with cellular components.
Comparison with Similar Compounds
Furo[3,2-c]pyridine-3-carboxamide can be compared with other similar compounds, such as furo[2,3-c]pyridine and thieno[3,2-c]pyridine derivatives . These compounds share a similar fused ring system but differ in the nature of the heteroatoms and the position of the carboxamide group. The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable scaffold for drug development.
List of Similar Compounds:- Furo[2,3-c]pyridine
- Thieno[3,2-c]pyridine
- Pyrrolo[2,3-c]pyridine
- Imidazo[1,2-a]pyridine
Properties
IUPAC Name |
furo[3,2-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-8(11)6-4-12-7-1-2-10-3-5(6)7/h1-4H,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKFNOLOTZSLTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC=C2C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549943 |
Source
|
Record name | Furo[3,2-c]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-24-4 |
Source
|
Record name | Furo[3,2-c]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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